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molecular formula C15H10N4O2 B8565160 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxy-1,7-naphthyridin-2(1H)-one CAS No. 402948-06-5

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxy-1,7-naphthyridin-2(1H)-one

Cat. No. B8565160
M. Wt: 278.26 g/mol
InChI Key: ARRAFPHWAWKGMF-UHFFFAOYSA-N
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Patent
US07825132B2

Procedure details

3-[2-(Methoxycarbonyl)acetylamino]pyridine-4-carboxylic Acid (1.1 equivalents) was combined with 1,2-phenylenediamine (1.0 equivalent) and heated at 150° C. for 3 hours. The crude product was purified by reversed-phase HPLC (DMSO/5% TFA). LC/MS m/z 279.3 (MH+), Rt 1.73 minutes.
Name
3-[2-(Methoxycarbonyl)acetylamino]pyridine-4-carboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]([CH2:5][C:6]([NH:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:14]=1[C:15]([OH:17])=O)=[O:7])=O.[C:18]1([NH2:25])[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[NH2:24]>>[NH:24]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[N:25]=[C:3]1[C:5]1[C:6](=[O:7])[NH:8][C:9]2[C:14]([C:15]=1[OH:17])=[CH:13][CH:12]=[N:11][CH:10]=2

Inputs

Step One
Name
3-[2-(Methoxycarbonyl)acetylamino]pyridine-4-carboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)CC(=O)NC=1C=NC=CC1C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by reversed-phase HPLC (DMSO/5% TFA)

Outcomes

Product
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)C=2C(NC1=CN=CC=C1C2O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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